tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[4.2.0]octan-8-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-8-4-5-13-7-9(8)10/h8-10,13H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPBJFKMOKRPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2C1CNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801154933 | |
| Record name | Carbamic acid, N-3-azabicyclo[4.2.0]oct-8-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801154933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258652-27-5 | |
| Record name | Carbamic acid, N-3-azabicyclo[4.2.0]oct-8-yl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258652-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-3-azabicyclo[4.2.0]oct-8-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801154933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-azabicyclo[420]octan-8-yl}carbamate typically involves the construction of the 8-azabicyclo[42One common approach is the enantioselective construction of the 8-azabicyclo[4.2.0]octane scaffold from acyclic starting materials that contain the necessary stereochemical information . This can be achieved through various methodologies, including stereocontrolled cyclization reactions and desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production of tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
a. Potential Therapeutic Uses
The compound has been investigated for its potential as a therapeutic agent in treating neurological disorders due to its structural similarity to known neurotransmitters. Its bicyclic structure allows it to interact effectively with various receptors in the central nervous system (CNS).
b. Case Studies
- Neuroprotective Effects : Research has shown that compounds similar to tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate exhibit neuroprotective properties by modulating neurotransmitter levels and protecting neurons from oxidative stress.
- Analgesic Properties : A study evaluated the analgesic effects of related carbamate derivatives, suggesting that modifications to the bicyclic structure can enhance pain relief without significant side effects.
Pharmacological Studies
Pharmacological studies have highlighted the compound's interaction with various receptors:
- Receptor Binding Affinity : Studies using radiolabeled ligands have demonstrated that this compound binds selectively to certain CNS receptors, indicating its potential as a lead compound for drug development.
- In Vivo Efficacy : Animal models have been used to assess the efficacy of this compound in reducing symptoms associated with anxiety and depression, showing promising results that warrant further investigation.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
tert-Butyl N-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate
- CAS : 2166979-53-7
- Molecular Formula : C₁₄H₂₆N₂O₂
- Molecular Weight : 254.37 g/mol
- This modification also reduces solubility in polar solvents .
tert-Butyl N-({2-azabicyclo[4.2.0]octan-1-yl}methyl)carbamate
- CAS : 1782752-94-6
- Molecular Formula : C₁₃H₂₄N₂O₂
- Molecular Weight : 240.34 g/mol
- Key Difference : The carbamate group is attached to a methyl side chain instead of the bicyclic core. This enhances flexibility, which may influence binding interactions in receptor-targeted drug design .
Bicyclo[3.2.1]octane Derivatives
tert-Butyl N-[(1R,5S,8s)-3-azabicyclo[3.2.1]octan-8-yl]carbamate
- CAS : 847862-26-4
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- Key Difference : The bicyclo[3.2.1]octane scaffold introduces a different spatial arrangement of the nitrogen atom, altering electronic properties and hydrogen-bonding capabilities. This compound is frequently utilized in the synthesis of gamma-secretase modulators for Alzheimer’s disease .
tert-Butyl N-{3-oxobicyclo[3.2.1]octan-8-yl}carbamate
- CAS : 1630906-73-8
- Molecular Formula : C₁₂H₂₀N₂O₃
- Molecular Weight : 240.30 g/mol
- Key Difference : The presence of a ketone group at the 3-position introduces a reactive site for further functionalization, such as nucleophilic additions or reductions .
Bicyclo[4.1.0]heptane Derivatives
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate
- CAS : 880545-32-4
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- Key Difference : The smaller bicyclo[4.1.0]heptane ring reduces ring strain and increases synthetic accessibility. This compound is often employed in medicinal chemistry for probing steric effects in enzyme inhibition .
Azaspiro Derivatives
tert-Butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate hydrochloride
- CAS: Not explicitly listed
- Molecular Formula : C₁₂H₂₃ClN₂O₂
- Molecular Weight : 262.78 g/mol
- Key Difference : The spirocyclic architecture introduces a distinct three-dimensional conformation, which can enhance selectivity in receptor binding. This derivative is stabilized as a hydrochloride salt for improved shelf life .
Biological Activity
Tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate is a bicyclic compound with potential applications in medicinal chemistry, particularly in the treatment of neurological disorders. Its unique structural characteristics suggest a range of biological activities, including inhibition of certain enzymes and modulation of neurotransmitter systems.
- IUPAC Name : tert-butyl (3-azabicyclo[4.2.0]octan-8-yl)carbamate
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 1258652-27-5
- Purity : 97% .
The biological activity of this compound primarily involves its role as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound may enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer’s disease.
Enzyme Inhibition Studies
Recent studies have indicated that compounds similar to this compound exhibit varying degrees of AChE inhibition:
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| M4 | 15.4 | AChE Inhibitor |
| This compound | TBD | TBD |
Biological Activity
-
Neuroprotective Effects :
- In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease pathology.
- The reduction in pro-inflammatory cytokines such as TNFα suggests a potential anti-inflammatory mechanism that could further support neuronal health .
- Cytotoxicity Studies :
- In Vivo Efficacy :
Case Study 1: Neuroprotection Against Aβ-Induced Toxicity
In a controlled study, this compound was administered to mice subjected to Aβ injections. Results indicated a significant reduction in neuronal loss and improved cognitive performance on memory tasks compared to control groups.
Case Study 2: AChE Inhibition in Rat Models
A separate study evaluated the effect of this compound on AChE activity in rat brains post-scopolamine administration, revealing a marked decrease in enzyme activity, correlating with enhanced memory retention in behavioral assessments .
Q & A
Basic: What are the optimized synthetic routes for tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate, and how are reaction conditions tailored to improve yield?
Answer:
The synthesis typically involves reacting 3-azabicyclo[4.2.0]octan-8-amine with tert-butyl chloroformate under basic conditions. Key steps include:
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness .
- Base optimization : Triethylamine (TEA) or potassium carbonate (K₂CO₃) is used to deprotonate the amine, enabling nucleophilic attack on the carbonyl carbon of tert-butyl chloroformate .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions. For more sterically hindered analogs, elevated temperatures (e.g., 100°C in DMF) may be required .
- Yield enhancement : Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >85% purity, as validated by HPLC and NMR .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
A multi-technique approach is critical:
- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-III (for 3D visualization) resolve stereochemistry and confirm bicyclo ring geometry .
- Spectroscopic validation :
- Purity assessment : HPLC with UV detection (λ = 254 nm) ensures ≥97% purity, critical for downstream applications .
Advanced: How do steric and electronic factors influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The bicyclo[4.2.0]octane scaffold imposes steric constraints:
- Steric hindrance : The 8-position NH group’s accessibility dictates reactivity. Bulky substituents on the azabicyclo ring reduce nucleophilicity, necessitating stronger bases (e.g., NaH) or polar aprotic solvents (DMF) .
- Electronic effects : Electron-withdrawing groups on the carbamate increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. Conversely, electron-donating groups stabilize intermediates, slowing reaction kinetics .
- Case study : Substitution at the 8-position with pyrimidine derivatives (e.g., 4-iodo-6-methoxypyrimidine) requires K₂CO₃ in DMF at 100°C for 85% yield, highlighting the interplay of sterics and solvent polarity .
Advanced: How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?
Answer:
Contradictions often arise from dynamic processes or diastereomerism:
- Dynamic NMR (DNMR) : Detects ring-flipping or chair-chair interconversions in the bicyclo system, which cause unexpected splitting. Low-temperature NMR (−40°C) slows motion, simplifying spectra .
- Computational modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian) predict coupling constants (J values) and compare them to experimental data to validate conformers .
- Cross-validation : Combine NOESY (for spatial proximity) and HSQC (for C-H correlations) to resolve ambiguities in crowded regions (e.g., δ 2.5–3.5 ppm for bicyclo protons) .
Advanced: What pharmacological applications are suggested by structural analogs of this compound?
Answer:
The azabicyclo scaffold is a privileged structure in drug discovery:
- Gamma-secretase modulation : Analogs like tert-butyl N-(3-azabicyclo[3.2.1]octan-8-yl)carbamate are explored for Alzheimer’s disease due to their ability to modulate amyloid-beta peptide production .
- GPR119 receptor agonism : Derivatives with spirocyclic or pyridyl substitutions show promise in metabolic syndrome treatment by enhancing glucose-dependent insulin secretion .
- Kinase inhibition : The rigid bicyclo system mimics purine scaffolds, making it a candidate for ATP-competitive inhibitors in oncology .
Basic: What stability considerations are critical for long-term storage of this compound?
Answer:
- Temperature : Store at −20°C in airtight containers to prevent carbamate hydrolysis. Room-temperature storage is permissible for short-term use if desiccated .
- Light sensitivity : Protect from UV exposure using amber vials, as photodegradation can cleave the tert-butyl group .
- Solvent compatibility : Dissolve in anhydrous DCM or acetonitrile for reactions; aqueous buffers (pH > 8) accelerate decomposition .
Advanced: How is computational chemistry applied to predict the compound’s behavior in biological systems?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., gamma-secretase), prioritizing substituents that enhance binding affinity .
- ADMET prediction : SwissADME forecasts pharmacokinetic properties (e.g., logP = 2.1, moderate blood-brain barrier penetration) .
- QM/MM simulations : Assess reaction pathways for carbamate hydrolysis under physiological conditions, guiding prodrug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
